molecular formula C24H38N2O5 B1510931 2S-N-Cbz-Homoserine Cyclohexanamine

2S-N-Cbz-Homoserine Cyclohexanamine

Cat. No.: B1510931
M. Wt: 434.6 g/mol
InChI Key: HWYVLXXGARLCRX-PPHPATTJSA-N
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Description

2S-N-Cbz-Homoserine Cyclohexanamine is a chiral cyclohexanamine derivative functionalized with a carbobenzoxy (Cbz)-protected homoserine moiety. The "2S" designation specifies the stereochemistry at the second carbon of the homoserine backbone. This compound is primarily utilized in peptide synthesis and pharmaceutical research, where the Cbz group acts as a temporary protecting group for amine functionalities during multi-step synthetic processes . Its structural complexity distinguishes it from simpler cyclohexanamine derivatives, as it combines the cyclohexane ring’s conformational rigidity with the biochemical relevance of homoserine, a non-proteinogenic amino acid.

Properties

Molecular Formula

C24H38N2O5

Molecular Weight

434.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H15NO5.C12H23N/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16);11-13H,1-10H2/t10-;/m0./s1

InChI Key

HWYVLXXGARLCRX-PPHPATTJSA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O

sequence

X

Origin of Product

United States

Preparation Methods

Protection of Homoserine with Cbz Group

  • Reagents: Homoserine, benzyl chloroformate (Cbz-Cl), base (e.g., sodium bicarbonate or sodium carbonate), solvent (e.g., water or aqueous-organic mixture).
  • Procedure:

    • Dissolve homoserine in aqueous base to maintain a basic pH.
    • Slowly add benzyl chloroformate under stirring at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
    • Maintain stirring for several hours until reaction completion, monitored by thin-layer chromatography (TLC) or HPLC.
    • Extract or precipitate the protected amino acid.
  • Notes:

    • The reaction must be carefully controlled to avoid overreaction or racemization.
    • Purification is typically achieved by recrystallization or chromatography.

Formation of Cyclohexanamine Salt

  • Reagents: Cbz-protected homoserine, cyclohexanamine.
  • Procedure:

    • Dissolve the Cbz-protected homoserine in an appropriate solvent (e.g., ethanol or methanol).
    • Add cyclohexanamine slowly with stirring at room temperature.
    • The salt precipitates or remains in solution depending on solvent choice; the product is isolated by filtration or evaporation.
    • Dry the product under vacuum.
  • Notes:

    • The stoichiometry of cyclohexanamine is critical to ensure complete salt formation without excess amine.
    • The salt form enhances the compound’s stability and facilitates handling.

Alternative Synthetic Routes and Considerations

While the above method is standard, literature reports alternative approaches focusing on optimization of yield and purity:

  • Use of Different Bases: Instead of sodium bicarbonate, organic bases like triethylamine may be employed to improve solubility and reaction rates.
  • Solvent Variations: Mixed solvents such as dioxane-water or THF-water can be used to enhance solubility of intermediates.
  • Purification Enhancements: Flash column chromatography has been reported as an effective method to purify N-Cbz amino acid derivatives, removing impurities that can interfere in peptide synthesis.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Key Parameters Outcome/Notes
Amino Group Protection Homoserine, benzyl chloroformate, base (NaHCO3) Temp: 0–5 °C; Time: several hrs High yield Cbz-protected homoserine
Salt Formation Cbz-protected homoserine, cyclohexanamine Room temp; Stoichiometric ratio Stable dicyclohexylammonium salt
Purification Recrystallization or flash chromatography Solvent dependent High purity product
Alternative Bases Triethylamine or others May vary solvent and temp Improved solubility and reaction rate

Research Findings and Optimization Insights

  • Purity and Stability: The formation of the dicyclohexylammonium salt significantly improves the compound’s stability compared to the free acid form, reducing degradation during storage and handling.
  • Reaction Control: Maintaining low temperatures during Cbz protection minimizes racemization and side reactions, critical for preserving stereochemical integrity.
  • Impurity Removal: Flash chromatography is a preferred purification technique to remove residual benzyl chloroformate and side products, ensuring suitability for peptide synthesis applications.
  • Scalability: The described methods are amenable to scale-up, with solvent and reagent choices adjusted to maintain reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2S-N-Cbz-Homoserine Cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that compounds derived from homoserine exhibit a range of biological activities, including antimicrobial and anticancer properties. For instance, derivatives of homoserine have been shown to inhibit various enzymes and bacterial growth, making them candidates for drug development.

Antimicrobial Properties

2S-N-Cbz-Homoserine Cyclohexanamine has been investigated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially through mechanisms involving enzyme inhibition or disruption of bacterial cell wall synthesis .

Anticancer Potential

The compound's structural features suggest that it may also act as a precursor for anticancer agents. Analogous compounds have been utilized in the synthesis of known anticancer drugs, indicating a pathway for developing new therapeutic agents . The incorporation of the Cbz group may enhance the compound's stability and bioavailability.

Applications in Drug Development

The versatility of 2S-N-Cbz-Homoserine Cyclohexanamine positions it as a valuable scaffold in drug design:

  • Peptide Synthesis : It can serve as a building block for peptide synthesis, particularly in creating polypeptide-based structures with specific functionalities .
  • Enzyme Inhibition : Its derivatives have shown promise as inhibitors for enzymes involved in critical metabolic pathways, which could lead to novel treatments for diseases like cancer and bacterial infections .
  • Chiral Synthesis : The compound's chiral nature makes it useful in synthesizing other chiral amines, which are important in pharmaceutical applications .

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of homoserine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of essential bacterial enzymes .
  • Anticancer Research : Research involving the synthesis of analogs derived from 2S-N-Cbz-Homoserine Cyclohexanamine indicated potential as precursors in developing new anticancer drugs. These compounds were tested for their ability to induce apoptosis in cancer cell lines .
  • Polymer Applications : The compound has been incorporated into polymer systems designed for drug delivery, showcasing its utility beyond small molecule applications. These polymers can be engineered to release therapeutic agents in a controlled manner .

Mechanism of Action

The mechanism by which 2S-N-Cbz-Homoserine Cyclohexanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2S-N-Cbz-Homoserine Cyclohexanamine and related cyclohexanamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2S-N-Cbz-Homoserine Cyclohexanamine C₁₈H₂₅N₃O₅ 363.41 Cbz-protected amine, carboxyl, hydroxyl Peptide synthesis, drug intermediates
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Diamine, cyclohexane rings Polymer crosslinking, epoxy resins
Cyclohexylamine C₆H₁₃N 99.18 Primary amine Corrosion inhibitors, organic synthesis
N-Butyl-1-phenyl-cyclohexanamine C₁₆H₂₅N 231.38 Bulky substituents (butyl, phenyl) Surfactants, agrochemical intermediates
Key Observations:
  • Stereochemical Complexity : The 2S configuration and Cbz protection contrast with achiral analogs like 4,4'-methylenebis(cyclohexylamine), which lacks stereocenters .

Physicochemical Properties

  • Solubility : Cyclohexylamine is highly water-miscible due to its small size and primary amine group . In contrast, the Cbz and homoserine groups in 2S-N-Cbz-Homoserine Cyclohexanamine reduce water solubility but improve compatibility with organic solvents like DMF, commonly used in peptide coupling reactions .
  • Basicity : Cyclohexylamine (pKa ~10.6) is a stronger base than aromatic amines like aniline. The Cbz group in the target compound reduces amine basicity, making it less reactive toward electrophiles .

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Techniques :
  • Pull-Down Assays : Use biotinylated analogs of the compound to isolate bound proteins (e.g., streptavidin beads).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors.
  • CRISPR-Cas9 Knockout : Ablate putative targets (e.g., NMDA receptors) to confirm loss of activity .

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